3-(DECYLOXY)PROPANE-1,2-DIOL
Overview
Description
3-(DECYLOXY)PROPANE-1,2-DIOL: is an organic compound that belongs to the class of glycols and ethers. It is characterized by a decyloxy group attached to a 1,2-propanediol backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(DECYLOXY)PROPANE-1,2-DIOL typically involves the reaction of 1,2-propanediol with decyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-(DECYLOXY)PROPANE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ether linkage can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(DECYLOXY)PROPANE-1,2-DIOL has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(DECYLOXY)PROPANE-1,2-DIOL is primarily based on its surfactant properties. It reduces the surface tension between different phases, thereby enhancing the solubility and dispersion of compounds. This property is particularly useful in drug delivery systems, where it facilitates the transport of active pharmaceutical ingredients across biological membranes.
Comparison with Similar Compounds
- 3-(Octyloxy)-1,2-propanediol
- 3-(Dodecyloxy)-1,2-propanediol
- 3-(Hexadecyloxy)-1,2-propanediol
Comparison: 3-(DECYLOXY)PROPANE-1,2-DIOL is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as a surfactant compared to its shorter or longer chain analogs. The decyloxy group also imparts specific physicochemical properties that are advantageous in various applications, such as enhanced solubility and stability.
Properties
IUPAC Name |
3-decoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13-15H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQRLYGZJPBYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908910 | |
Record name | 3-(Decyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10430-97-4 | |
Record name | 3-(Decyloxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10430-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl capryl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010430974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Decyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Propanediol, 3-(decyloxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL CAPRYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HWP80U28I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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